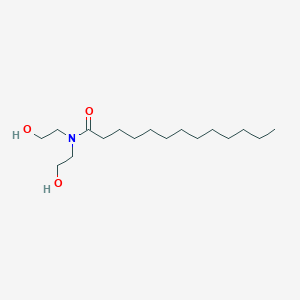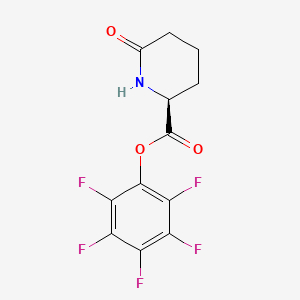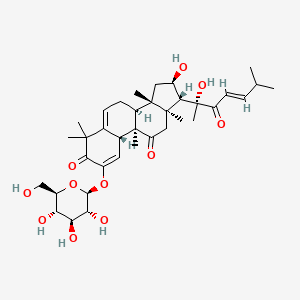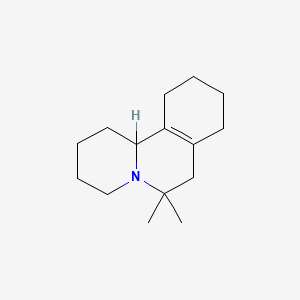
1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine is a complex organic compound that belongs to the class of quinolizines This compound is characterized by its unique structure, which includes a decahydrobenzoquinolizine core with two methyl groups attached at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a suitable aldehyde with an amine, followed by cyclization and reduction steps to form the desired quinolizine structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinolizine core, leading to the formation of different hydrogenated products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated quinolizine compounds.
Aplicaciones Científicas De Investigación
1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine include other quinolizine derivatives with different substituents and hydrogenation levels. Examples include:
- 1,2,3,4-Tetrahydroquinolizine
- 6,6-Dimethylquinolizine
- Decahydroquinolizine
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
73713-73-2 |
|---|---|
Fórmula molecular |
C15H25N |
Peso molecular |
219.37 g/mol |
Nombre IUPAC |
6,6-dimethyl-1,2,3,4,7,8,9,10,11,11b-decahydrobenzo[a]quinolizine |
InChI |
InChI=1S/C15H25N/c1-15(2)11-12-7-3-4-8-13(12)14-9-5-6-10-16(14)15/h14H,3-11H2,1-2H3 |
Clave InChI |
DIENRLFUTZZVSM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CCCC2)C3N1CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


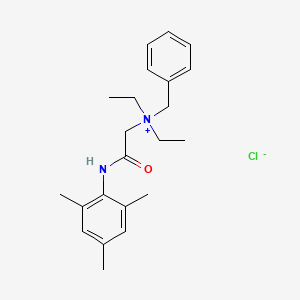
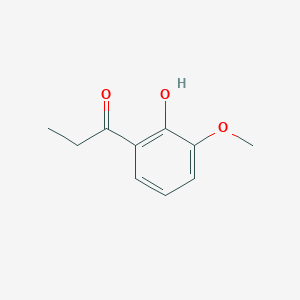


![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
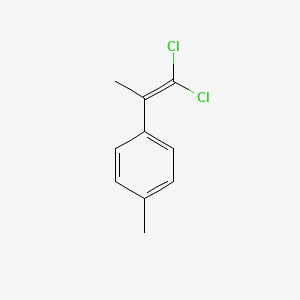

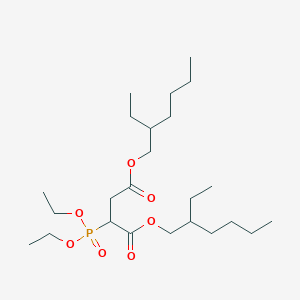
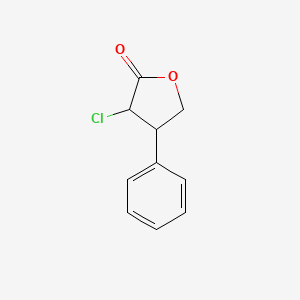
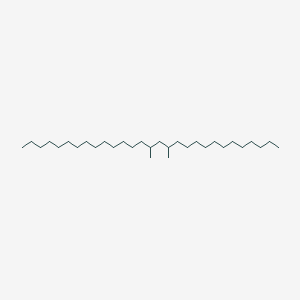
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
